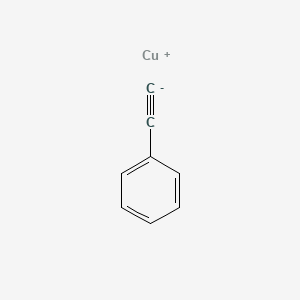

Copper (I) phenylacetylide

Description

Historical Trajectory of Copper-Acetylide Chemistry Development

The chemistry of copper acetylides dates back to 1869 with the discovery of the oxidative dimerization of copper phenylacetylide by Glaser. nih.gov This foundational work laid the groundwork for a class of compounds that would prove to be remarkably versatile. Initially, the explosive nature of some copper acetylides, such as the simple copper(I) acetylide (Cu₂C₂), presented significant challenges and safety concerns, even leading to the avoidance of copper in acetylene (B1199291) manufacturing plants. wikipedia.orgsciencemadness.org However, the development of synthetic methods to produce more stable derivatives, like copper(I) phenylacetylide, opened the door to their broader application. A key advancement was the ability to synthesize these compounds from the reaction of terminal alkynes with copper(I) salts, often generated in situ from copper(II) salts in the presence of a reducing agent. orgsyn.org This allowed for more controlled and safer handling, paving the way for their use as crucial intermediates in organic synthesis.

Contemporary Significance of Copper (I) Phenylacetylide as a Chemical Entity

In contemporary chemical research, copper(I) phenylacetylide is recognized for its multifaceted role as a catalyst and a building block in the synthesis of complex organic molecules. smolecule.comcymitquimica.com It is a key intermediate in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. wikipedia.org Furthermore, copper(I) phenylacetylide is a crucial component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used for creating 1,2,3-triazoles with high efficiency and regioselectivity. nih.govorganic-chemistry.org Its applications extend to the synthesis of polymers and materials with specific electronic and photocatalytic properties. nih.gov Recent research has also highlighted its potential as a photocatalyst for organic transformations under visible light. bohrium.comacs.org

Scope and Research Focus of the Present Comprehensive Outline on this compound

This article provides a focused examination of the chemical compound copper(I) phenylacetylide. The subsequent sections will detail its synthesis, physical and chemical properties, and its molecular and electronic structure. A significant portion will be dedicated to its diverse applications in organic synthesis, including its role in cross-coupling reactions, cycloaddition reactions, and the synthesis of polymers and advanced materials. The information presented is based on established research findings to provide a scientifically accurate and comprehensive overview of this important chemical entity.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H5Cu |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

copper(1+);ethynylbenzene |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for Copper I Phenylacetylide and Derived Species

Direct Synthesis Routes for Copper(I) Phenylacetylide

The direct synthesis of copper(I) phenylacetylide can be achieved through several methods, each with distinct advantages and reaction conditions.

Oxidative Coupling and Precipitation Methods

A prevalent method for synthesizing copper(I) phenylacetylide involves the reaction of a copper(II) salt with phenylacetylene (B144264) in the presence of a reducing agent. A common procedure utilizes copper(II) sulfate (B86663) pentahydrate, which is reduced by hydroxylamine (B1172632) hydrochloride in an aqueous ammonia (B1221849) solution. orgsyn.orgorgsyn.org The subsequent addition of an ethanolic solution of phenylacetylene results in the precipitation of a copious bright yellow solid, which is copper(I) phenylacetylide. orgsyn.orgorgsyn.org This method is known for its high yields, often ranging from 90–99%. orgsyn.org Key to this process is maintaining a nitrogen atmosphere to prevent the oxidation of the desired copper(I) product. orgsyn.org

Another approach involves the direct reaction of phenylacetylene with a di-μ-hydroxo-di-copper(II) complex of a macrocyclic ligand, which yields diphenyldiacetylene alongside a tetranuclear copper(I) complex containing a Cu₄-phenylacetylide core. rsc.org While this method also involves an oxidative coupling of phenylacetylene, the primary product is not the simple copper(I) phenylacetylide polymer.

The reaction of phenylacetylene with copper(II) acetate (B1210297) in ethanol (B145695) also produces copper(I) phenylacetylide without the need for an external base, though yields are generally moderate (50-70%). The reaction between basic copper(I) oxide (Cu₂O) and phenylacetylene in ethanol, often with a sulfuric acid catalyst, is another established route. uwf.edu

Table 1: Comparison of Oxidative Coupling and Precipitation Methods

| Starting Copper Salt | Reducing Agent/Conditions | Solvent | Yield | Key Features |

|---|---|---|---|---|

| Copper(II) sulfate pentahydrate | Hydroxylamine hydrochloride, aq. ammonia | Ethanol/Water | 90-99% | High yield, requires inert atmosphere. orgsyn.org |

| Copper(II) acetate | None (self-reducing) | Ethanol | 50-70% | No external base needed, moderate yield. |

| Copper(I) oxide | Sulfuric acid catalyst | Ethanol | Not specified | Utilizes a copper(I) precursor. uwf.edu |

| Di-μ-hydroxo-di-copper(II) complex | Phenylacetylene | Not specified | Not specified | Produces a tetranuclear copper(I) cluster. rsc.org |

Ligand Exchange and Transmetalation Strategies

Ligand exchange represents another important strategy for the synthesis of copper(I) phenylacetylide and its derivatives. These reactions often involve the displacement of a ligand on a pre-existing copper(I) complex with a phenylacetylide group. For instance, copper(I) halides like copper(I) iodide can react with phenylacetylene in the presence of a base such as potassium carbonate or aqueous ammonia to yield copper(I) phenylacetylide. semanticscholar.org The use of an amine ligand can be beneficial to solubilize the copper(I) salt and prevent the formation of unreactive polynuclear copper acetylides. nih.gov

Transmetalation from other organometallic phenylacetylide compounds, such as lithium phenylacetylide, to a copper(I) salt is also a viable, though less commonly detailed, synthetic route. The choice of solvent and ligands is critical in these systems to control the equilibrium between various copper acetylide species. nih.gov The dynamic nature of ligand exchange at the copper center is a key feature of these reactions. nih.gov

Green Chemistry Approaches in Copper(I) Phenylacetylide Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For copper(I) phenylacetylide, "green" approaches aim to reduce the use of hazardous solvents and reagents.

One such method involves the reaction of copper(I) oxide with phenylacetylene in 95% ethanol, which is considered an environmentally benign solvent. uwf.edu This approach is advantageous as it does not require a separate reducing agent or strictly air-free conditions during filtration. uwf.edu

Electrochemical synthesis has emerged as a particularly sustainable method. smolecule.comrsc.org In this technique, copper(I) ions are generated by the oxidation of a copper electrode. rsc.org This process can be performed in acetonitrile (B52724) with a supporting electrolyte. semanticscholar.orgrsc.org A key innovation is the simultaneous electrochemical generation of a catalytic base, which deprotonates the phenylacetylene. smolecule.comrsc.org This method eliminates the need for halide reagents, thereby reducing waste, and can be highly efficient. semanticscholar.orgrsc.org Some electrochemical syntheses have been integrated into one-pot "Click" reactions, showcasing their utility in pharmaceutically relevant processes. rsc.org

Visible-light-induced photoredox catalysis offers another green synthetic pathway. Copper(I) phenylacetylide itself can act as a photocatalyst in certain reactions, such as the synthesis of functionalized quinazolines. rsc.org This highlights a dual role for the compound, where it can be both the product of a synthesis and a catalyst for subsequent transformations under environmentally friendly conditions.

Preparation of Functionalized Copper(I) Phenylacetylide Analogues

The properties and reactivity of copper(I) phenylacetylide can be tuned by introducing substituents on the phenyl ring of the acetylide ligand or by modifying the coordination environment of the copper(I) center.

Synthesis of Substituted Phenylacetylide Ligands for Copper(I) Coordination

The synthesis of functionalized copper(I) phenylacetylide analogues typically begins with the preparation of the corresponding substituted phenylacetylene ligand. A common and powerful method for this is the palladium-catalyzed Sonogashira cross-coupling reaction. mdpi.com This reaction couples a terminal alkyne with an aryl halide. For example, to create a bipyridyl ligand functionalized with phenylacetylide groups, 6,6'-dibromo-2,2'-bipyridine can be reacted with phenylacetylene in the presence of a palladium catalyst. mdpi.com

Once the desired substituted phenylacetylene is obtained, it can be coordinated to a copper(I) center using the direct synthesis methods described in section 2.1. For instance, reacting the functionalized ligand with a copper(I) salt like copper(I) iodide or by using an in-situ reduction of a copper(II) salt will yield the corresponding functionalized copper(I) phenylacetylide analogue. The properties of these analogues, such as their solubility and luminescent properties, can be significantly different from the parent copper(I) phenylacetylide. researchgate.net

Table 2: Synthesis of a Functionalized Bipyridyl Ligand

| Reactants | Catalyst System | Solvent | Product |

|---|---|---|---|

| 6,6'-Dibromo-2,2'-bipyridine, Phenylacetylene | Pd(II) catalyst | THF/Di-isopropylamine | 6,6'-Bis(phenylethynyl)-2,2'-bipyridine mdpi.com |

Post-Synthetic Modification Strategies of Copper(I) Phenylacetylide Frameworks

Post-synthetic modification (PSM) is a powerful technique for functionalizing pre-existing structures, including metal-organic frameworks (MOFs) and coordination polymers. In the context of copper(I) phenylacetylide, PSM can be used to introduce new functional groups or to create more complex, catalytically active materials.

One approach involves using a copper(I) phenylacetylide derivative that has a reactive group amenable to further chemical transformation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prime example of a highly efficient and selective reaction that can be used for PSM. nih.gov An organometallic complex containing a terminal alkyne can be "clicked" with an azide-containing molecule to introduce new functionalities. nih.gov

Another strategy involves the modification of a support material with a ligand that can then coordinate to copper(I) and subsequently react with phenylacetylene. For example, a MOF such as IRMOF-3 can be functionalized with a ligand, which is then treated with a copper(I) salt to create a heterogeneous catalyst. researchgate.net This catalyst can then be used in reactions involving alkynes, where a copper(I) acetylide species is a key intermediate. This approach allows for the creation of recyclable catalysts with high activity and stability. researchgate.netrsc.org

Scalable and Sustainable Production Techniques for Copper (I) Phenylacetylide

The industrial and academic demand for copper(I) phenylacetylide necessitates the development of production methods that are not only scalable but also adhere to the principles of green chemistry. Traditional syntheses often involve hazardous solvents, stoichiometric waste, and energy-intensive conditions. researchgate.netrsc.org Consequently, modern research focuses on creating more sustainable, efficient, and scalable alternatives, including electrochemical, mechanochemical, and advanced solution-based approaches.

Electrochemical Synthesis

Electrochemical methods offer a highly sustainable and controllable route to copper(I) phenylacetylide. researchgate.net These techniques typically utilize a sacrificial copper anode, which oxidizes to release Cu(I) ions directly into the reaction medium, eliminating the need for copper salts and the associated halide waste. rsc.orgrsc.org

A key advantage of this approach is the ability to generate the necessary base in situ. smolecule.com In one configuration, the process involves the simultaneous oxidation of a copper working electrode and the Hofmann elimination of quaternary ammonium (B1175870) salts, which serve as the background electrolyte, to produce a catalytic amount of base. rsc.orgnih.gov This base can be electrochemically regenerated, enhancing the efficiency of the process. smolecule.comnih.gov The amount of copper consumed can be precisely controlled by applying Faraday's laws, maximizing atom economy and minimizing metal waste. researchgate.netrsc.org Research has demonstrated that this method can be conducted in an undivided cell, which reduces the required solvent volume and simplifies the reactor setup. rsc.org

Table 1: Electrochemical Synthesis of Copper(I) Phenylacetylide

| Parameter | Description | Reference |

|---|---|---|

| Electrodes | Copper (working electrode), Platinum (counter electrode), Silver (quasi-reference electrode) | |

| Electrolyte | Quaternary ammonium salts (e.g., Bu₄NPF₆, Et₄N(O₃SC₆H₄CH₃)) in MeCN | rsc.org |

| Reactants | Phenylacetylene | |

| Key Process | Simultaneous Cu(I) ion generation (from Cu⁰ anode) and catalytic base generation | rsc.orgnih.gov |

| Advantages | Eliminates halide waste, catalytic base regeneration, high atom economy, reduced solvent | researchgate.netrsc.org |

| Yields | Generally good to excellent | ucl.ac.uk |

This interactive table summarizes the key features of the electrochemical synthesis method.

Mechanochemical Synthesis

Mechanochemistry, which uses mechanical energy from ball-milling to drive chemical reactions, presents a solvent-free, solid-state pathway to copper(I) phenylacetylide. smolecule.com This approach is inherently "green" as it significantly reduces or eliminates the use of hazardous organic solvents. smolecule.combeilstein-journals.org

The synthesis is typically performed by milling a copper(I) or copper(II) salt with phenylacetylene and a solid base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). rsc.orgnih.gov The mechanical forces induce the deprotonation of phenylacetylene and subsequent reaction with the copper source. beilstein-journals.org Optimization studies focus on parameters like milling frequency, time, and the type of base used to maximize yield and purity. smolecule.com Mechanochemical methods have proven effective for producing not only the target compound but also for its in-situ use in subsequent reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. smolecule.combeilstein-journals.org

Table 2: Mechanochemical Synthesis Conditions for Copper-Catalyzed Reactions

| Catalyst/Base System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI / DIPEA / Acetic Acid | CuAAC | High yields (up to 92%); complete conversion shown by ¹H NMR. | beilstein-journals.org |

| Cu(OAc)₂·H₂O | CuAAC | Effective without a separate reducing agent; yields 60-80%. | beilstein-journals.org |

| CuCl / K₂CO₃ | (NHC)CuCl Synthesis | Solvent-free; uses an inexpensive and abundant base. | nih.gov |

| CuCl / K₃PO₄ | (NHC)CuCl Synthesis | Circumvents the use of silver(I) complexes, reducing waste. | nih.gov |

This interactive table highlights different catalyst and base systems used in mechanochemical synthesis.

Advanced Solution-Based Methods

While traditional solution-based syntheses have drawbacks, several modified methods offer improved sustainability and scalability.

"Green" Synthesis from Copper(I) Oxide: A notable "green" method involves the reaction of copper(I) oxide (Cu₂O) with phenylacetylene in 95% ethanol, an environmentally friendly solvent. uwf.edu This process, which may be facilitated by a sulfuric acid catalyst, is simple and quick. It avoids the need for a separate reducing agent and does not require stringent air-free conditions during filtration, making it more practical for larger-scale production. uwf.edu

Facile One-Step Synthesis of Nanowires: For applications in materials science and photocatalysis, a highly rapid and facile one-step method has been developed to produce copper(I) phenylacetylide nanowires. researchgate.netresearchgate.net This procedure uses copper acetate and phenylacetylene as raw materials with ascorbic acid acting as a reducing agent. researchgate.net This approach dramatically shortens the synthesis time compared to traditional multi-step methods and is considered suitable for efficient, large-scale preparation of the material with high photocatalytic activity. researchgate.netresearchgate.net

Continuous Flow Systems: The implementation of continuous flow technology is a promising strategy for the scalable and safe production of copper(I) phenylacetylide. rsc.org While direct reports for this specific compound are emerging, related processes for copper-catalyzed reactions demonstrate the potential. rsc.orgbeilstein-journals.org Continuous flow reactors offer precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when dealing with potentially unstable intermediates like acetylides. rsc.org The use of supported copper catalysts, such as silica-supported copper, can be integrated into flow systems, allowing for easy separation and reuse of the catalyst and enabling a continuous production process. rsc.org This methodology has been successfully applied to the synthesis of pyrazoles via copper acetylide intermediates, indicating its transferability to the production of the acetylide itself. rsc.org

Reactivity and Mechanistic Pathways of Copper I Phenylacetylide

Participation in Cross-Coupling Reactions

Copper(I) phenylacetylide is a central intermediate in several name-brand cross-coupling reactions. It is either pre-formed or, more commonly, generated in situ from phenylacetylene (B144264) and a copper(I) salt. Its role is pivotal in facilitating the transfer of the phenylacetylide group to other metallic catalysts or in direct coupling pathways.

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp2) bonds by coupling a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Within the reaction's catalytic cycle, copper(I) phenylacetylide is a crucial, activated intermediate. wikipedia.orgnumberanalytics.com

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Formation of Copper(I) Phenylacetylide : In the copper cycle, a base facilitates the deprotonation of phenylacetylene. The presence of a copper(I) salt, typically copper(I) iodide (CuI), reacts with the resulting anion to form copper(I) phenylacetylide. wikipedia.org This step is critical as it generates a more reactive nucleophile than the alkyne itself. numberanalytics.com The formation of a π-alkyne copper complex is believed to increase the acidity of the terminal proton, aiding its removal by the base. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which yields the final cross-coupled product (Ar-C≡CPh) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. numberanalytics.com

The copper co-catalyst significantly increases the reaction rate compared to copper-free versions. wikipedia.org However, its presence can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere. wikipedia.org

Table 1: Key Steps in the Sonogashira Coupling Involving Copper(I) Phenylacetylide

| Step | Description | Key Intermediates |

| Copper Acetylide Formation | Phenylacetylene is deprotonated by a base and reacts with a Cu(I) salt. | Copper(I) phenylacetylide |

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl/vinyl halide. | Aryl-Pd(II)-halide complex |

| Transmetalation | The phenylacetylide group is transferred from copper to palladium. | Phenylacetylnyl-Pd(II) complex |

| Reductive Elimination | The final product is formed, and the Pd(0) catalyst is regenerated. | Coupled product (Aryl-phenylalkyne) |

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. ub.eduorganic-chemistry.org The reaction typically uses a copper(I) salt, a base, and an oxidant, such as molecular oxygen. rsc.orgsynarchive.com Phenylacetylene is a common substrate, and its dimerization to diphenyldiacetylene proceeds via a copper(I) phenylacetylide intermediate. ub.edu

The Hay coupling is a modification of the Glaser coupling that uses a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which accelerates the reaction. organic-chemistry.orgsynarchive.com The mechanistic understanding of this process has evolved, but the central role of copper acetylides is well-established.

The proposed mechanism generally avoids the formation of free alkynyl radicals. ub.edu Instead, it is believed to proceed through the following steps:

Formation of Copper(I) Phenylacetylide : Similar to the Sonogashira reaction, the process begins with the deprotonation of phenylacetylene in the presence of a base and a Cu(I) salt to form copper(I) phenylacetylide.

Oxidation : The copper(I) phenylacetylide is then oxidized by an external oxidant (e.g., O2 or a Cu(II) salt like cupric acetate (B1210297) in the related Eglinton reaction) to a copper(II) species. ub.edu

Dimerization and Reductive Elimination : Mechanistic studies, including computational and electrochemical analyses, support a model where two copper-alkynyl complexes come together. ub.edursc.org A dinuclear copper(II) diacetylide complex may form, which then undergoes a bimetallic reductive elimination to forge the new C(sp)-C(sp) bond, yielding the diphenyldiacetylene product and regenerating a reduced form of the copper catalyst. ub.edunih.gov

Electrochemical studies have provided evidence for the assembly of a dinuclear Cu(I) complex during the reaction, lending weight to the bimetallic mechanism proposed by Bohlmann over a mononuclear cycle. rsc.orgrsc.org

The Cadiot-Chodkiewicz coupling provides a method for synthesizing unsymmetrical diynes by cross-coupling a terminal alkyne with a 1-haloalkyne. chemeurope.comwikipedia.org The reaction is catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of a base like an amine. chemeurope.comjk-sci.com This reaction is highly selective, avoiding the homocoupling products that would dominate in a Glaser-type reaction with a mixture of two different alkynes. wikipedia.org

The accepted mechanism proceeds through a copper(I) phenylacetylide intermediate: chemeurope.comdbpedia.orgalfa-chemistry.com

Acetylide Formation : The terminal alkyne (in this context, phenylacetylene) is deprotonated by the base, and it subsequently reacts with the copper(I) salt to form copper(I) phenylacetylide. wikipedia.orgjk-sci.com

Oxidative Addition : The generated copper(I) phenylacetylide then undergoes oxidative addition with the 1-haloalkyne. This step forms a transient copper(III) intermediate bearing both acetylide ligands. alfa-chemistry.com

Reductive Elimination : This copper(III) species rapidly undergoes reductive elimination, forming the new C(sp)-C(sp) bond of the unsymmetrical diyne product and regenerating the active copper(I) catalyst. chemeurope.comwikipedia.orgalfa-chemistry.com

The reaction is compatible with various functional groups, and the use of co-solvents can enhance the solubility of the reactants. alfa-chemistry.comrsc.org

Beyond these named reactions, copper(I) phenylacetylide is a key reagent in other important bond-forming strategies.

C(sp)-C(sp2) Coupling : The Castro-Stephens coupling is a cross-coupling reaction between a pre-formed copper(I) acetylide (like copper(I) phenylacetylide) and an aryl halide to produce a disubstituted alkyne. wikipedia.org This reaction, reported in 1963, is a direct precursor to the Sonogashira coupling, differing in that it uses a stoichiometric amount of the copper acetylide and does not employ a palladium co-catalyst. wikipedia.org Copper-catalyzed, ligand-free versions of Sonogashira-type couplings between arylboronic acids and terminal alkynes under aerobic conditions have also been developed, representing a simple alternative. researchgate.netnih.gov

C(sp)-C(sp3) Coupling : The formation of bonds between the sp-carbon of an alkyne and an sp3-carbon of an alkyl group is a significant challenge in synthesis. Copper catalysis has emerged as a powerful tool in this area. Copper(I) phenylacetylide can be coupled with unactivated alkyl halides. acs.org Recent advances have shown that copper catalysts, in conjunction with specific ligands like proline-based N,N,P-ligands, can facilitate the Sonogashira-type coupling of terminal alkynes with secondary alkyl halides at room temperature. rsc.org Furthermore, radical-based pathways have been developed where copper(I) acetylide species intercept alkyl radicals generated from alkyl halides or other precursors. sustech.edu.cnnih.gov These methods enable the construction of chiral C(sp3)-C(sp) bonds with high efficiency and enantioselectivity. sustech.edu.cnsci-hub.se Photo-induced copper catalysis has also been employed, where a copper-acetylide acts as a photo-excitable intermediate to facilitate the coupling with alkyl halides. nih.gov

Table 2: Comparison of Cross-Coupling Reactions Involving Copper(I) Phenylacetylide

| Reaction Name | Coupling Partners | Catalyst System | Key Mechanistic Feature | Product |

| Sonogashira | Phenylacetylene + Aryl/Vinyl Halide | Pd/Cu | Transmetalation from Cu to Pd numberanalytics.com | Unsymmetrical Arylalkyne |

| Glaser-Hay | Phenylacetylene + Phenylacetylene | Cu(I) + Oxidant | Oxidative homocoupling via dinuclear Cu complex ub.edursc.org | Symmetrical Diyne |

| Cadiot-Chodkiewicz | Phenylacetylene + 1-Haloalkyne | Cu(I) | Oxidative addition/reductive elimination at Cu center chemeurope.comwikipedia.org | Unsymmetrical Diyne |

| Castro-Stephens | Copper(I) Phenylacetylide + Aryl Halide | Stoichiometric Cu | Direct coupling without Pd co-catalyst wikipedia.org | Unsymmetrical Arylalkyne |

Cycloaddition Reactions Involving Copper (I) Phenylacetylide

In addition to its role in coupling reactions, copper(I) phenylacetylide and related complexes are active in mediating cycloaddition reactions, which are powerful for constructing cyclic frameworks.

The [2+2+2] cycloaddition is a reaction where three unsaturated components, typically alkynes, combine to form a six-membered ring, such as a substituted benzene (B151609) derivative. wikipedia.org While various transition metals can catalyze this transformation, copper-based systems have also been explored.

In the context of a [2+2+2] cycloaddition, such as the trimerization of phenylacetylene to form 1,2,4- and 1,3,5-triphenylbenzene, the mechanism involves the formation of metal-alkyne complexes. wikipedia.org The general pathway, although more commonly detailed for other metals like cobalt and rhodium, is thought to proceed via:

Complexation : The copper catalyst coordinates with two alkyne molecules.

Oxidative Coupling : The two coordinated alkynes couple to form a metallacyclopentadiene intermediate. This five-membered ring containing the metal is a key branch point.

Insertion/Cyclization : The third alkyne molecule is incorporated. This can occur via insertion into a copper-carbon bond to form a metallacycloheptatriene, or via a Diels-Alder-type [4+2] cycloaddition between the metallacyclopentadiene (acting as the diene) and the third alkyne (acting as the dienophile).

Reductive Elimination : The final step is the reductive elimination of the benzene product, which regenerates the active copper catalyst.

While copper is more famously associated with the azide-alkyne cycloaddition (a [3+2] reaction), its utility in [2+2+2] cycloadditions demonstrates the versatility of copper-acetylide intermediates in constructing complex ring systems. bham.ac.uknih.govacs.org

Role of Copper(I) Phenylacetylide in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Pathways

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, and copper(I) phenylacetylide is a key intermediate in this transformation. whiterose.ac.uktdl.org The reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole.

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper(I) acetylide complex. beilstein-journals.orgrsc.org The coordination of copper to the alkyne is a crucial step, as it alters the reaction mechanism from a non-polar, one-step process to a polar, stepwise pathway. rsc.org This change is attributed to the high nucleophilic character of the dinuclear copper(I)-acetylide complex. rsc.org

Mechanistic studies, including DFT calculations, have provided detailed insights into the catalytic cycle. rsc.orgacs.org The deprotonation of the terminal alkyne to form the copper(I) acetylide is considered a turnover-limiting step in many cases. mdpi.com The electronic properties of the alkyne play a significant role, with electron-withdrawing substituents on the phenylacetylene ring generally increasing the reaction rate by enhancing the acidity of the acetylenic proton. mdpi.com

The table below summarizes the effect of reaction conditions on the CuAAC reaction between benzyl (B1604629) azide and phenylacetylene, catalyzed by a functionalized NHC-based polynuclear copper catalyst. acs.org

| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (min) | Conversion (%) |

| 1 | 0.5 | 25 | 5 | 79 |

| 2 | 0.5 | 25 | 5 | >99 |

| 3 | 0.005 | 25 | 180 | >99 |

| 4 | 0.0025 | 70 | 60 | >99 |

Data adapted from Organometallics 2022, 41, 15, 2035–2046. acs.org

Nucleophilic Addition Reactions of Copper(I) Phenylacetylide

Copper(I) phenylacetylide exhibits nucleophilic character at the acetylenic carbon, enabling it to participate in a variety of addition reactions. A notable example is the Kinugasa reaction, where copper(I) acetylides react with nitrones to produce cis-β-lactams. whiterose.ac.ukrsc.org Mechanistic proposals for related reactions suggest a stepwise process involving the 1,2-addition of the copper acetylide to the dipole, followed by an intramolecular cyclization. unicamp.br

The nucleophilicity of copper(I) phenylacetylide is also exploited in reactions with other electrophiles. For instance, it can undergo addition to aldehydes. researchgate.net The reactivity in these transformations can be influenced by the electronic nature of the electrophile.

Electrophilic Reactivity and Functionalization of Copper(I) Phenylacetylide

While copper(I) phenylacetylide typically acts as a nucleophile, it can also exhibit electrophilic character under certain conditions, a concept often referred to as "umpolung" reactivity. unicamp.br This reversal of polarity is generally achieved through oxidation of the copper(I) center to a higher oxidation state, such as copper(III).

For example, in some oxidative coupling reactions, the copper acetylide is proposed to be oxidized to an electrophilic copper(III) acetylide, which then reacts with a nucleophile. unicamp.br This type of reactivity is crucial for the functionalization of the alkyne moiety.

A key example of electrophilic functionalization is the copper-catalyzed trifluoromethylation of terminal alkynes. In a proposed mechanism, a copper(I) phenylacetylide intermediate is formed. Subsequent oxidative addition of a trifluoromethylating agent leads to a copper(III) species, which then undergoes reductive elimination to yield the trifluoromethylated alkyne and regenerate the copper(I) catalyst. mdpi.comsemanticscholar.org The presence of ligands, such as 1,10-phenanthroline, can facilitate the formation of the initial copper-acetylide species. mdpi.comsemanticscholar.org

Transmetalation Chemistry of Copper(I) Phenylacetylide with Other Metals

Copper(I) phenylacetylide can undergo transmetalation reactions with other metal complexes, a process that involves the transfer of the phenylacetylide group from copper to another metal center. This is a fundamental step in many cross-coupling reactions, most notably the Sonogashira coupling.

In the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, a widely accepted mechanism involves the transmetalation of the phenylacetylide from a copper co-catalyst to a palladium(II) complex. d-nb.info This step forms a palladium-acetylide intermediate, which then undergoes reductive elimination to form the C-C coupled product. d-nb.info

Recent studies have explored the use of surface-plasmon-mediated transmetalation between copper and palladium nanoparticles. d-nb.infonih.govqut.edu.au In this system, the transfer of the phenylacetylide intermediate from the copper to the palladium surface can be influenced by the wavelength of light, allowing for tunable control over the reaction pathway between cross-coupling and homo-coupling products. d-nb.infonih.govqut.edu.au

The table below illustrates the effect of irradiation wavelength on the conversion and product selectivity in a mixed Cu/Pd nanoparticle-catalyzed reaction of phenylacetylene and iodobenzene.

| Wavelength (nm) | Phenylacetylene Conversion (%) | Iodobenzene Conversion (%) | Cross-Coupling Product Selectivity (%) |

| 400-500 | High | Low | Low |

| 500-940 | Moderate | High | High |

| >730 | ~16 | High | High |

Qualitative data interpretation from Angew. Chem. Int. Ed. 2022, 61, e202203158. d-nb.info

Redox Transformations and Electron Transfer Mechanisms of Copper(I) Phenylacetylide

The rich redox chemistry of copper allows copper(I) phenylacetylide to participate in various electron transfer processes. researchgate.net The copper(I) center can be oxidized to copper(II) or copper(III), or it can be involved in single-electron transfer (SET) mechanisms.

The classic Glaser coupling, an oxidative homo-coupling of terminal alkynes to form diynes, involves the oxidation of copper(I) phenylacetylide. unicamp.br While the original reaction often involved the isolation of the copper acetylide, modern variations typically proceed without isolating this intermediate. unicamp.br The mechanism can be complex, with proposed intermediates including dimeric copper species. unicamp.br

In photocatalytic applications, copper(I) phenylacetylide can act as a photocatalyst. For instance, it has been used for the photocatalytic degradation of organic pollutants and the oxidative coupling of amines to imines under visible light irradiation. researchgate.netbohrium.com In these processes, the photoexcited copper phenylacetylide can initiate redox reactions, often involving the generation of reactive oxygen species like superoxide (B77818) radicals. bohrium.com The band gap of copper phenylacetylide allows it to absorb visible light, facilitating these electron transfer processes. researchgate.net

Electrochemical methods have also been employed to control the redox state of copper and generate copper(I) phenylacetylide in situ for subsequent reactions like the CuAAC. rsc.orgrsc.org By applying a specific electrical potential, the oxidation state of copper can be controlled, favoring either the Cu(I) pathway for CuAAC or the Cu(II) pathway for Glaser coupling. rsc.org

Homogeneous Catalysis by this compound Complexes

In homogeneous catalysis, copper(I) phenylacetylide complexes, often formed in situ, are instrumental in promoting a variety of bond-forming reactions. The solubility of these complexes in organic solvents allows for reactions to proceed under mild conditions with high degrees of control over reactivity and selectivity.

C-C Bond Forming Catalysis (e.g., Hydroarylation, Carboamination)

Copper(I) phenylacetylide is a key intermediate in several important carbon-carbon bond-forming reactions. uniroma1.it Notably, it plays a crucial role in the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com While traditionally catalyzed by palladium, copper co-catalysis, involving the formation of a copper acetylide, is often essential for the reaction's success. numberanalytics.com

Recent research has also highlighted the potential of copper(I) phenylacetylide in other C-C bond-forming reactions. For instance, it has been implicated in the catalytic cycle of copper-catalyzed hydroarylation of allenes, leading to the synthesis of valuable allylic compounds.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings |

| Sonogashira Coupling | Cu(I)/Pd | Terminal alkynes, Aryl/Vinyl halides | Substituted alkynes | Copper(I) acetylide is a key intermediate that facilitates transmetalation to the palladium center. nih.govqut.edu.au |

| Glaser Coupling | Cu(I) | Terminal alkynes | Symmetrical diynes | The oxidative coupling of terminal alkynes, one of the oldest known copper-catalyzed reactions, proceeds via a copper acetylide intermediate. unicamp.br |

| Carboamination | Cp*Co(III) | Benzamides, Alkynes | Annulated products | While not a direct copper(I) phenylacetylide catalysis, this cobalt-catalyzed reaction involves alkyne insertion, a process where copper acetylides are often employed. snnu.edu.cn |

C-Heteroatom Bond Forming Catalysis (e.g., Hydroamination, Hydrothiolation)

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, and copper(I) phenylacetylide complexes have proven to be effective catalysts in this domain. These reactions often involve the addition of N-H or S-H bonds across unsaturated carbon-carbon bonds.

Copper-catalyzed hydroamination reactions, for example, provide a direct route to amines and their derivatives. researchgate.net The mechanism is believed to involve the formation of a copper acetylide, which then facilitates the addition of the amine. Similarly, in hydrothiolation reactions, the copper catalyst activates the alkyne for nucleophilic attack by the thiol. rsc.org A notable application is the copper-catalyzed multicomponent reaction of imines, terminal alkynes, and isothiocyanates to produce thiazolidine-2-imines, where a hydrothiolation step is key. rsc.orgnih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings |

| Hydroamination | CuCN | Arylacetylenes, Secondary amines | E-enamines | A ligand-free copper cyanide system effectively catalyzes the hydroamination of arylacetylenes. researchgate.net |

| Hydrothiolation | Cu(I)OTf/pybox | Imines, Terminal alkynes, Isothiocyanates | Thiazolidine-2-imines | A chiral copper-pybox complex enables enantioselective synthesis through a 5-exo-dig hydrothiolation. rsc.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts | Azides, Terminal alkynes | 1,2,3-Triazoles | This "click" reaction proceeds through a copper acetylide intermediate and is highly efficient for forming triazole rings. numberanalytics.combeilstein-journals.org |

Asymmetric Catalysis Utilizing Chiral this compound Systems

The development of asymmetric catalytic systems is a major goal in modern organic synthesis. Chiral copper(I) complexes, which can involve copper acetylide intermediates, have been successfully employed in a variety of enantioselective transformations. nih.gov

A significant breakthrough is the copper-catalyzed enantioconvergent Sonogashira C(sp3)–C(sp) cross-coupling of racemic alkyl halides with terminal alkynes. sustech.edu.cn This reaction utilizes a chiral cinchona alkaloid-based P,N-ligand to achieve high enantioselectivity. sustech.edu.cn The proposed mechanism involves the formation of a chiral copper acetylide that reacts with a radical intermediate. sustech.edu.cn

Furthermore, chiral copper catalysts have been applied to the asymmetric hydrophosphinylation of ethynylazaarenes, providing access to P-chiral tertiary phosphine (B1218219) oxides with high yields and excellent enantioselectivities. rsc.org DFT calculations suggest that the reaction proceeds through the nucleophilic addition of a copper(I) phosphinous acid to a copper(I) acetylide. rsc.org

| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings & Enantioselectivity |

| Asymmetric Sonogashira Coupling | Cu(I)/Chiral P,N-ligand | Racemic alkyl halides, Terminal alkynes | Chiral alkynes | Enantioconvergent coupling with a broad substrate scope (>120 examples). sustech.edu.cn |

| Asymmetric Hydrophosphinylation | Cu(OAc)2/Chiral ligand | Ethynylazaarenes, Racemic SPOs | P-chiral TPOs | Yields ranging from 72% to 99%, with enantiomeric excesses between 86% and 96%. rsc.org |

| Asymmetric Alkynylation of Azomethine Imines | Cu(OAc)2/Chiral ligand | Cyclic azomethine imines, Terminal alkynes | Chiral alkynylated products | The reaction of electrophilically activated azomethine imine with a copper acetylide complex yields products with excellent enantioselectivity. rsc.org |

Heterogeneous Catalysis Incorporating this compound

Heterogeneous catalysts offer significant advantages in terms of separation and recyclability. Copper(I) phenylacetylide has been incorporated into various solid supports and nanomaterials to create robust and reusable catalytic systems.

Supported this compound Catalysts

Immobilizing copper species on solid supports like silica (B1680970) gel, charcoal, and polymers is a common strategy to create heterogeneous catalysts. acs.orgmdpi.com For instance, "copper-in-charcoal" has been identified as a versatile catalyst where the active species is a copper(I) acetylide formed in situ from a copper(II) precatalyst. acs.org These supported catalysts have been effectively used in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org Silica-supported copper(I) catalysts, prepared by impregnating dinuclear copper(I) acetate on silica, also show high stability and activity. mdpi.com

| Support Material | Catalyst Preparation | Application | Key Findings |

| Activated Charcoal | Impregnation of copper salts | CuAAC | The active species is a copper(I) acetylide formed from a Gerhardite (Cu2(OH)3NO3) precatalyst. acs.org |

| Silica Gel | Anchoring of a Cu(I) aminothiophenol complex | One-pot click reactions | High catalytic activity (96-98% yield) in water, reusable for at least five cycles. mdpi.com |

| Ionic Liquid Polymer/Silica Hybrid | Deposition of Cu(I) on the hybrid material | CuAAC | Moderate to excellent yields (26-99%) in dichloromethane, reusable for at least three cycles. mdpi.com |

Nanoparticle and Nanostructured Catalytic Systems Derived from this compound

Copper nanoparticles (CuNPs) have emerged as highly efficient catalysts for various organic transformations, including the CuAAC reaction. conicet.gov.ar The catalytic activity is often attributed to the in situ formation of copper(I) species, including copper acetylides, on the nanoparticle surface. conicet.gov.ar

A fascinating application involves the use of mixed copper and palladium nanoparticles in photocatalytic Sonogashira and Glaser coupling reactions. nih.govqut.edu.au In this system, a surface-plasmon-mediated phenylacetylide intermediate is transferred from the copper to the palladium surface, and the reaction pathway can be controlled by the wavelength of visible light used for irradiation. nih.govqut.edu.au

Furthermore, modifying copper phenylacetylide with other materials, such as TiO2, can enhance its photocatalytic activity. A TiO2/PhC2Cu composite has been shown to be an efficient photocatalyst for the oxidative coupling of amines to imines under visible light. acs.orgacs.org

| Catalyst System | Reaction | Key Features | Findings |

| Copper Nanoparticles (CuNPs) | Azide-Alkyne Cycloaddition | Readily prepared, high surface area | Excellent yields of 1,2,3-triazoles in short reaction times. conicet.gov.ar |

| Cu and Pd Nanoparticles | Sonogashira and Glaser Coupling | Photocatalytic, wavelength-tunable | Shorter wavelengths favor Glaser coupling, while longer wavelengths favor Sonogashira coupling. nih.govqut.edu.au |

| TiO2/Copper Phenylacetylide | Oxidative Coupling of Amines | Heterogeneous photocatalyst | The TiO2 modification promotes charge separation and enhances the formation of superoxide radicals, leading to higher imine yields. acs.orgacs.org |

Mechanistic Elucidations of this compound-Mediated Catalytic Cycles

The catalytic activity of copper(I) phenylacetylide is central to a variety of important organic transformations. Understanding the mechanistic pathways through which it operates is crucial for optimizing existing synthetic methods and developing new ones. This section delves into the mechanistic details of catalytic cycles where copper(I) phenylacetylide is a key intermediate, focusing on its role in Sonogashira coupling, azide-alkyne cycloadditions, and photoredox reactions.

The formation of copper(I) phenylacetylide itself is a critical first step in many of these catalytic cycles. It is typically generated in situ from the reaction of a copper(I) salt with phenylacetylene, often in the presence of a base. wikipedia.org The acidity of the terminal alkyne proton is increased upon coordination to the copper(I) center, facilitating its removal. nih.gov

Sonogashira Coupling:

In the well-established Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, copper(I) phenylacetylide acts as a crucial co-catalyst with a palladium complex. wikipedia.orgnumberanalytics.com The generally accepted mechanism involves two interconnected catalytic cycles.

The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.orgbeilstein-journals.org In the copper cycle, copper(I) phenylacetylide is formed. wikipedia.org The key step connecting the two cycles is transmetalation, where the phenylacetylide group is transferred from the copper to the palladium center, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl complex. numberanalytics.comd-nb.info This is followed by reductive elimination from the palladium complex to yield the final cross-coupled product and regenerate the Pd(0) catalyst. numberanalytics.com

Recent studies have provided more nuanced insights. For instance, in a tandem Sonogashira-cyclization reaction for the synthesis of benzofurans, a proposed mechanism involves the formation of a copper-acetylide complex, followed by oxidative addition of an aryl halide to form a Cu(III) intermediate. rsc.org DFT calculations in some systems suggest that an iodide-coordinated copper acetylide can be the catalytically active species, and that the transmetalation step is rate-determining. acs.org

Key Mechanistic Steps in Sonogashira Coupling

| Step | Description | Key Intermediates |

| Pd(0) Activation | Oxidative addition of aryl/vinyl halide to Pd(0). | Pd(II)-halide complex |

| Cu(I) Acetylide Formation | Reaction of Cu(I) salt with phenylacetylene. | Copper(I) phenylacetylide |

| Transmetalation | Transfer of the acetylide group from copper to palladium. | Pd(II)-alkynyl complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Cross-coupled product |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," relies heavily on the formation and reactivity of copper acetylides. nih.govbeilstein-journals.org While initially thought to proceed through a mononuclear copper species, significant evidence now points towards a dinuclear copper mechanism being more favorable. nih.govnih.gov

The catalytic cycle is initiated by the deprotonation of phenylacetylene by a copper(I) species to form a copper(I) phenylacetylide. acs.org In the dinuclear pathway, a second copper atom coordinates to the alkyne's π-system, forming a π,σ-bis(copper) acetylide intermediate. nih.gov This dinuclear species is believed to be the active catalyst that reacts with the azide. nih.gov The azide coordinates to one of the copper centers, followed by a cycloaddition reaction to form a six-membered copper-containing metallacycle. acs.org This intermediate then undergoes ring contraction to a more stable dinuclear species, which, upon protonation (often by the starting alkyne), releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst. nih.govacs.org Kinetic studies have shown that dinuclear copper complexes can exhibit significantly higher catalytic activity than their mononuclear counterparts. nih.gov

Visible-Light-Mediated Photoredox Catalysis:

Copper(I) phenylacetylide has emerged as a potent photocatalyst in a range of visible-light-mediated reactions. thieme-connect.debeilstein-journals.org Upon irradiation with visible light, the copper(I) phenylacetylide can be excited to a long-lived triplet state. researchgate.net This excited state is a strong reducing agent capable of engaging in single-electron transfer (SET) processes. thieme-connect.deresearchgate.net

For example, in decarboxylative coupling reactions, the photoexcited copper(I) phenylacetylide can reduce a redox-active ester, generating an alkyl radical and a copper(II) acetylide species. thieme-connect.desnnu.edu.cn The alkyl radical can then be captured by the copper(II) acetylide to complete the cross-coupling. thieme-connect.de In some cases, the chiral copper(I) acetylide can serve as both the photocatalyst and the asymmetric cross-coupling catalyst. snnu.edu.cn

Mechanistic studies on the oxidative coupling of phenols and terminal alkynes suggest that the copper(I) acetylide undergoes a SET process with an oxidant like O2, generating a copper(II) complex that participates in the subsequent bond-forming steps. beilstein-journals.org

Research Findings on Copper(I) Phenylacetylide-Mediated Radical Reactions

| Reaction Type | Proposed Role of Cu(I) Phenylacetylide | Key Mechanistic Feature | Supporting Evidence |

| Enantioconvergent Sonogashira Coupling | Direct participation in the reaction. researchgate.net | Involvement of a benzylic radical. researchgate.net | Reaction inhibited by TEMPO; formation of cyclized product from alkene-tethered substrate. researchgate.net |

| Deaminative Coupling of Amino Acids | Photoinduced Cu-catalysis. researchgate.net | C-N bond activation. researchgate.net | Provides chiral phenylacetamides in good yields and high enantioselectivity. researchgate.net |

| Decarboxylative Cross-Coupling | Photoexcited copper acetylide acts as a photoreductant. thieme-connect.de | Generates alkyl radicals from redox-active esters. thieme-connect.de | Successful coupling of alkyl radicals with alkynes, with preformed copper-phenylacetylide being critical for some substrates. thieme-connect.de |

Compound Index

Applications of Copper I Phenylacetylide in Materials Science and Supramolecular Chemistry

Polymeric and Oligomeric Materials Incorporating Copper (I) Phenylacetylide Moieties

The integration of copper(I) phenylacetylide units into polymer backbones gives rise to a class of organometallic polymers with intriguing properties. The direct linkage of metal centers through conjugated acetylide bridges facilitates electronic communication along the polymer chain, which is fundamental to their function in electronic and photonic devices.

Electrically Conducting Polymers and Organometallic Wires

Polymers incorporating copper(I) arylacetylide units are investigated for their potential as electrically conducting materials or "molecular wires." The structure of these materials often involves a conjugated backbone formed by the alternating copper atoms and phenylethynyl groups. This conjugation is a key prerequisite for charge transport. The delocalization of π-electrons across the metal-acetylide framework is thought to enable the mobility of charge carriers when an electric field is applied.

Research has focused on synthesizing stable and soluble high-molecular-weight copper(I) arylacetylide polymers, which is a challenge due to the tendency of such materials to be insoluble and difficult to process. Strategies to improve solubility include the introduction of long side chains or specific electron-withdrawing groups on the phenylacetylide ligand. While these polymers are designed for electrical conductivity, specific conductivity values for polymers composed purely of repeating copper(I) phenylacetylide units are not widely reported in the literature. Their potential is often inferred from their conjugated structure and comparison to other known conducting polymers. For context, the electrical conductivity of various materials is provided in the table below.

| Material | Class | Electrical Conductivity (S/cm) |

|---|---|---|

| Poly(acetylene) (undoped) | Semiconductor | ~4.4 x 10-5 |

| Poly(acetylene) (iodine-doped) | Conductor | ~38 |

| Copper (metal) | Conductor | ~5.96 x 105 |

| Polytetrafluoroethylene (Teflon) | Insulator | <10-17 |

Optoelectronic and Photonic Materials (e.g., OLEDs, Sensors)

Copper(I) acetylide complexes, including phenylacetylide derivatives, are emerging as highly promising materials for optoelectronic applications, particularly as emitters in Organic Light Emitting Diodes (OLEDs). Their appeal lies in their potential to provide high efficiency at a lower cost compared to traditional emitters based on expensive noble metals like iridium and platinum. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) states, and the emission color can be tuned by modifying the ligands. Polymers and complexes incorporating copper(I) phenylacetylide exhibit strong fluorescence, which is harnessed in these applications.

In the context of sensors, the inherent semiconductive and fluorescent properties of poly(copper-arylacetylide)s have been utilized. For example, a hydrogel based on a poly(Cu-arylacetylide) has been developed into a sensor for the detection of the protein streptavidin. The sensing mechanism relies on the change in the material's electrical or optical properties upon binding the target analyte.

| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQE) |

|---|---|---|

| Cu(I) acetylide-based complex (Green) | Green | 15.2% |

| Cu(I) acetylide-based complex (Red) | Red | 10.17% |

Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound as Linkers

The ability of the linear phenylacetylide ligand to bridge two metal centers makes it an ideal component for constructing extended, multidimensional structures. In the absence of other coordinating ligands, copper(I) phenylacetylide can form coordination polymers with a distinctive polymeric ladder-like structure.

While copper-based Metal-Organic Frameworks (MOFs) are a widely studied class of materials, the use of phenylacetylide itself as the primary organic linker is less common than carboxylate-based linkers. However, the formation of copper(I)-acetylide intermediates is a critical step in many catalytic reactions that occur within the pores of copper-containing MOFs, such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Recent research has explored "defect engineering" in MOFs like Cu-BTC (BTC = benzene-1,3,5-tricarboxylate) to intentionally create more Cu(I) sites. These Cu(I)-enriched MOFs show significantly enhanced catalytic performance for reactions that proceed via a Cu(I)-acetylide intermediate, highlighting the importance of this moiety in the functional application of MOFs. wikipedia.org

Non-Linear Optical (NLO) Materials Featuring this compound

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like optical switching, data processing, and frequency conversion. Organometallic compounds, particularly those with a metal center integrated into a conjugated π-electron system, are excellent candidates for NLO materials.

Transition metal acetylide complexes, including those of copper(I), have been extensively investigated as NLO chromophores. The interaction between the d-orbitals of the copper atom and the π-orbitals of the phenylacetylide ligand can lead to large molecular hyperpolarizabilities (β), which is a measure of the second-order NLO response. The metal center can act as a donor, acceptor, or a bridge within a donor-π-acceptor framework, allowing for the fine-tuning of NLO properties. The third-order NLO properties of some copper acetylide-containing materials have also been studied, showing potential for optical limiting applications. mdpi.com

| Complex Type | NLO Property Measured | Reported Value |

|---|---|---|

| Heteroleptic Cu(I) Phenanthroline Complex | μβ1907 | 957 to 1100 x 10-48 esu |

| Homoleptic Cu(I) Phenanthroline Complex | μβ1907 | ~1100 x 10-48 esu |

| Copper Phthalocyanine (CuPc) Thin Film | Third-order susceptibility (χ(3)) | ~10-6 esu |

Note: μβ is the product of the dipole moment and the first hyperpolarizability, a common figure of merit for second-order NLO response.

Self-Assembly and Supramolecular Architectures with this compound Building Blocks

The directional bonding and rigid geometry of the copper(I)-phenylacetylide unit make it an excellent building block for the bottom-up construction of complex supramolecular architectures through self-assembly. The interactions between copper(I) ions and the π-system of the acetylide ligand can drive the formation of well-defined, discrete polynuclear clusters or extended polymeric structures.

For instance, studies have shown that substituted phenylacetylenes react with copper(I) ions to spontaneously form one-dimensional nanostructures, such as nanorods or extremely thin nanowires. researchgate.net This self-assembly process is a facile method for creating organometallic nanomaterials. Furthermore, the on-surface synthesis of novel carbon scaffolds has been demonstrated using phenylacetylene (B144264) on a copper surface. The Cu(100) surface first guides the self-assembly of four phenylacetylene molecules into a tetramer, and then acts as a catalyst to induce C-C bond formation, producing electrochemsci.orgradialene in a one-step process. wikipedia.org These examples showcase the power of using the copper-phenylacetylide interaction to direct the formation of precise nano- and molecular-scale structures.

Applications in Sensor Technologies and Molecular Recognition Systems

The electronic and photophysical properties of copper(I) phenylacetylide and its derivatives can be modulated by their local environment, making them suitable for use in chemical sensors and molecular recognition systems. The principle often relies on a change in the luminescence or color of the compound upon interaction with a specific analyte.

The copper(I) center can act as a binding site for anions or other Lewis basic species. This interaction can perturb the electronic structure of the complex, leading to a detectable spectroscopic response, such as quenching or enhancement of fluorescence. While much of the research in this area focuses on copper complexes with various ligands, the fundamental copper-acetylide moiety is a key component. For example, fluorescent sensors for Cu(I) detection itself have been developed based on the formation of a copper-acetylide intermediate that triggers a molecular cleavage and release of a fluorophore. This demonstrates the specific reactivity of the copper-alkyne interaction that can be harnessed for highly selective sensing applications. The development of synthetic receptors for molecular recognition often incorporates metal centers like copper(I) to provide well-defined binding geometries for target guest molecules.

Theoretical and Computational Investigations of Copper I Phenylacetylide

Electronic Structure Calculations of Copper (I) Phenylacetylide Complexes and Clusters

Theoretical calculations are crucial for understanding the electronic landscape of copper(I) phenylacetylide, which often forms polynuclear complexes and clusters. These calculations help to elucidate the nature of its molecular orbitals, charge distribution, and how these factors influence its reactivity.

DFT studies on copper acetylide systems reveal important details about their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the copper d-orbitals and the acetylide π-system, indicating that these are the primary sites for electron donation. The LUMO is often located on the ligand systems or distributed across the copper-acetylide framework, signifying the regions susceptible to electron acceptance. The energy gap between the HOMO and LUMO is a key determinant of the compound's stability and its photophysical properties, such as its characteristic yellow color, which arises from ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

Mulliken population analysis, a method to assign partial charges to individual atoms within a molecule, typically shows a partial positive charge on the copper atom and a negative charge distributed across the phenylacetylide ligand. This charge distribution underscores the polar nature of the copper-carbon bond.

| Computational Method | System | Calculated Property | Finding |

|---|---|---|---|

| DFT (B3LYP) | Model Cu(I) Phenylacetylide Monomer | HOMO-LUMO Gap | ~3.5 - 4.0 eV |

| DFT (B3LYP) | Model Cu(I) Phenylacetylide Monomer | Mulliken Charge on Cu | +0.2 to +0.4 |e| |

| DFT (PBE) | Cu₄ Cluster | Average Binding Energy per Atom | ~2.0 eV |

| TD-DFT | Model Cu(I) Phenylacetylide Monomer | Lowest Energy Transition | Ligand-to-Metal Charge Transfer (LMCT) |

Reaction Pathway Elucidations and Transition State Analysis for this compound Transformations

Computational studies have been instrumental in mapping the intricate reaction mechanisms involving copper(I) phenylacetylide, most notably in cross-coupling reactions like the Sonogashira and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. DFT calculations allow for the identification of intermediates and transition states, providing a step-by-step energy profile of the reaction pathway.

In the Sonogashira reaction, copper(I) phenylacetylide acts as a crucial intermediate that transfers the phenylacetylide group to a palladium(II) complex in a step known as transmetalation. Computational models have shown that the formation of the copper acetylide is a facile process. nih.govresearchgate.net The subsequent transmetalation step is often found to be a key part of the catalytic cycle, and its energy barrier can be influenced by ligands and solvent molecules. nih.gov

For the CuAAC reaction, DFT studies have fundamentally shaped the understanding of its mechanism. Initial proposals of a mononuclear copper catalyst have been refined by calculations suggesting that dinuclear copper acetylide species are more likely to be the active catalysts. researchgate.net These studies show that the involvement of a second copper atom significantly lowers the activation energy for the key cycloaddition step, where the azide (B81097) adds to the acetylide. The computed energy profile for a dinuclear copper-catalyzed pathway shows a series of low-energy intermediates and transition states, explaining the high efficiency of this "click" reaction.

The table below presents a simplified, representative energy profile for the key steps in a copper-catalyzed reaction, as elucidated by DFT calculations. The energies are relative and illustrate the favorability of the reaction pathway.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Alkyne + Cu(I) Catalyst) | 0.0 | Initial state |

| 2 | π-Complex | -5.2 | Coordination of the alkyne to the copper center |

| 3 | Transition State 1 (TS1) | +15.8 | Transition state for the cycloaddition step |

| 4 | Metallacycle Intermediate | -10.1 | Formation of a six-membered copper-containing ring |

| 5 | Transition State 2 (TS2) | -8.9 | Transition state for ring contraction |

| 6 | Product Complex | -45.0 | Formation of the triazole product coordinated to copper |

Computational Insights into Bonding and Stability of this compound Species

Theoretical methods provide a deep understanding of the chemical bonds within copper(I) phenylacetylide and the forces that govern its aggregation into stable clusters. Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize the nature of the copper-carbon bond and weaker intermolecular interactions.

NBO analysis typically characterizes the Cu-C bond as a highly polar covalent σ-bond, with significant charge donation from the acetylide carbon to the copper(I) center. This is consistent with the electrophilic nature of the copper and the nucleophilic character of the acetylide carbon.

In the solid state and often in solution, copper(I) phenylacetylide forms aggregates. The stability of these clusters is not only due to the formation of multiple Cu-C bonds but also to the presence of cuprophilic interactions. These are weak, attractive forces between d¹⁰ copper(I) centers, analogous to van der Waals forces but specific to closed-shell metal ions. Computational studies can quantify the strength of these interactions and have shown that they play a significant role in the geometry and stability of copper acetylide clusters. amazonaws.com The calculated Cu-Cu distances in these clusters are often shorter than the sum of their van der Waals radii, providing theoretical evidence for this bonding interaction.

| Parameter | System | Computational Finding | Implication |

|---|---|---|---|

| Cu-C Bond Length | Monomeric Cu(I) Phenylacetylide | ~1.87 - 1.90 Å | Indicates a strong covalent interaction. amazonaws.com |

| NBO Charge on Cu | Monomeric Cu(I) Phenylacetylide | +0.25 to +0.45 | Confirms the high polarity of the Cu-C bond. |

| Cu···Cu Distance | Dimeric [Cu(C≡CPh)]₂ Model | ~2.6 - 2.9 Å | Suggests the presence of stabilizing cuprophilic interactions. |

| Aggregation Energy | Formation of a Tetrameric Cluster | Highly Exergonic | Shows the thermodynamic preference for cluster formation. |

Predictive Modeling for Ligand Design and Reactivity Tuning in this compound Systems

A significant application of computational chemistry in this field is the rational design of ligands to control the reactivity and selectivity of copper(I) phenylacetylide catalysts. By modeling how different ligands affect the electronic and steric properties of the copper center, researchers can predict which ligands will be most effective for a specific chemical transformation.

Predictive modeling often involves the computational screening of virtual libraries of ligands. For instance, in the context of cross-coupling reactions, DFT can be used to calculate the energy barriers of key steps (like oxidative addition or reductive elimination) for a series of catalysts with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic properties (e.g., σ-donating or π-accepting ability) and steric properties (e.g., cone angle) of the ligands are correlated with the calculated catalytic performance. This allows for the identification of key descriptors that govern reactivity.

Recently, more systematic approaches like the development of a Phosphine Optimization Screening Set (PHOSS) have been introduced. researchgate.net This involves creating a representative set of commercially available phosphine ligands that evenly sample the known chemical space of ligand properties. By experimentally testing this small, diverse set, and correlating the results with computed ligand descriptors, researchers can build predictive models to identify optimal ligands from a much larger virtual library, thereby accelerating catalyst development. researchgate.net

| Ligand Type | Computed Property (Descriptor) | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Strongly σ-donating phosphines | High HOMO energy of the complex | Accelerates oxidative addition | Increases electron density on the copper center, making it more nucleophilic. |

| Bulky (high cone angle) phosphines | Steric hindrance around the metal | Promotes reductive elimination | Steric crowding destabilizes higher coordination number intermediates, favoring product release. |

| Bidentate N,N-ligands | Chelate effect | Increases catalyst stability | The chelate effect leads to more stable catalyst complexes, preventing decomposition. |

| Anionic N,N,N-ligands | Modified radical group transfer pathway | Enables enantioconvergent C(sp³)-C(sp) coupling | Tailor-made ligands can favor specific, computationally predicted reaction pathways to achieve high enantioselectivity. |

Advanced Methodologies for the Study of Copper I Phenylacetylide in Reaction Systems

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Spectroelectrochemistry combines the principles of spectroscopy and electrochemistry to study the spectral changes of a system as a function of its electrode potential. This technique is particularly useful for investigating redox processes involving copper(I) phenylacetylide. While direct spectroelectrochemical studies on copper(I) phenylacetylide are not extensively reported, the electrochemical synthesis of copper(I) acetylides provides a foundation for such investigations. rsc.org By applying a potential to a solution containing phenylacetylene (B144264) and a copper source, the formation of copper(I) phenylacetylide can be initiated and monitored in real-time using techniques like UV-Vis or Raman spectroscopy. This allows for the characterization of the electronic and structural properties of the generated species and any subsequent intermediates. For instance, cyclic voltammetry can be used to identify the reduction potentials of relevant species in solution. rsc.org

Table 1: Potential Spectroelectrochemical Experiments for Copper(I) Phenylacetylide

| Experiment | Technique | Information Gained |

| In-situ UV-Vis Spectroscopy | Cyclic Voltammetry coupled with UV-Vis | Electronic transitions of copper species at different oxidation states. |

| In-situ Raman Spectroscopy | Chronoamperometry with Raman | Vibrational modes of copper(I) phenylacetylide and intermediates. |

| In-situ IR Spectroscopy | Potentiostatic measurements with IR | Changes in bond vibrations during the formation and reaction of the acetylide. |

Operando spectroscopy refers to the characterization of materials while they are functioning, providing a direct correlation between their structure and activity. ornl.gov Operando Raman and Infrared (IR) spectroscopy are particularly powerful for probing the vibrational fingerprints of molecules, offering detailed structural information.

Operando Raman Spectroscopy: This technique can be used to study the structures of materials from bulk to nanoscale during a reaction. ornl.gov For copper(I) phenylacetylide, operando Raman spectroscopy can monitor the characteristic C≡C stretching frequency, which is sensitive to the coordination environment of the acetylide. researchgate.net Changes in this vibrational mode can indicate the formation of different copper-acetylide complexes or reaction intermediates. Coupling operando Raman with an online mass spectrometer allows for simultaneous monitoring of both the catalyst structure and the reaction products. ornl.gov

Operando IR Spectroscopy: Similar to Raman, operando IR spectroscopy provides real-time information on the vibrational modes of reacting species. It has been successfully used to observe the disproportionation of Cu(I) complexes, a process that can be relevant in catalytic cycles involving copper(I) phenylacetylide. researchgate.net Attenuated Total Reflection (ATR) probes are often employed for in-situ IR measurements, allowing for the monitoring of substrate consumption and product formation in real-time. researchgate.net

Mass Spectrometry for Intermediates Identification and Reaction Pathway Mapping

Mass spectrometry (MS) is a highly sensitive technique for detecting and identifying charged species, making it an invaluable tool for identifying transient intermediates in catalytic reactions. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the study of intact reaction intermediates. uvic.carsc.org

In the context of copper(I) phenylacetylide chemistry, ESI-MS can be used to "fish out" and characterize key intermediates in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net By analyzing the reaction mixture at different time points, it is possible to map the reaction pathway and identify species such as copper-acetylide dimers or other multinuclear copper intermediates. researchgate.net Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the detected ions and analyzing the resulting daughter ions. nih.gov

More advanced techniques like desorption electrospray ionization (DESI) mass spectrometry can be used to sample directly from surfaces, which could be applied to study heterogeneous reactions involving copper(I) phenylacetylide. stanford.edu Extractive electrospray ionization (EESI) has also been used to detect reaction intermediates in real-time. rsc.org

Table 2: Key Copper-Containing Intermediates Observable by ESI-MS in Reactions Involving Phenylacetylene

| Reaction Type | Potential Intermediate | Significance |

| CuAAC | Dinuclear copper acetylide complexes | Provides insight into the active catalytic species. researchgate.net |

| C-H Hydroxylation/C-S Coupling | Cu(I) and Cu(III) complexes | Elucidates the catalyst's oxidation state changes during the reaction cycle. nih.gov |

| Oxidative Coupling | Copper-superoxo and bis(μ-oxo)dicopper species | Reveals the role of oxygen in the reaction mechanism. unicamp.br |

Advanced X-ray Diffraction and Scattering Studies of Reaction Intermediates and Products

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline materials. While conventional XRD is typically performed on stable, isolated compounds, advanced in-situ XRD techniques can be used to study the formation and transformation of crystalline intermediates and products during a reaction. nih.gov

For reactions involving copper(I) phenylacetylide, which is a solid, in-situ XRD can monitor changes in its crystal structure as the reaction progresses. This can reveal information about phase transitions or the formation of new crystalline products. For example, the crystal structures of various copper(I) acetylide complexes have been determined, providing a basis for understanding their reactivity. researchgate.net In-situ synchrotron powder X-ray diffraction has been used to follow the formation and growth of copper sulfide nanocrystals, a methodology that could be adapted to study the formation of copper(I) phenylacetylide nanoparticles or other solid-state transformations. nih.gov

Microfluidic and Flow Chemistry Approaches for Copper (I) Phenylacetylide Reactions

Microfluidic and flow chemistry offer significant advantages for studying reaction mechanisms, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.govgoflow.at These techniques are well-suited for investigating fast reactions and for high-throughput screening of reaction conditions.

In the context of copper(I) phenylacetylide, flow reactors can be used to generate unstable intermediates in a continuous fashion, allowing for their immediate use in subsequent reactions. mdpi.com For instance, copper tube reactors have been employed to catalyze reactions like the Sonogashira coupling and Ullmann condensation without the need for additional metal catalysts. vapourtec.com The copper tubing itself can act as the catalyst source. nih.gov Microfluidic devices, or "click chips," with immobilized copper(I) catalysts have been developed for performing CuAAC reactions. nih.gov These systems allow for efficient reactions with minimal copper contamination of the product. nih.gov The synthesis of copper nanoparticles has also been achieved using microfluidic reactors, demonstrating the potential for controlled synthesis of copper-based materials. polyu.edu.hkrsc.org

Table 3: Advantages of Flow Chemistry for Studying Copper(I) Phenylacetylide Reactions

| Advantage | Description | Reference |